6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one
Overview
Description
6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The structure of this compound includes a chromen-2-one core, which is fused with an imidazo[2,1-b][1,3]benzothiazole moiety, and it has methoxy groups attached at specific positions.
Preparation Methods
The synthesis of 6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole derivative, which is then reacted with appropriate reagents to form the imidazo[2,1-b][1,3]benzothiazole structureReaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Chemical Reactions Analysis
6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit enzymes such as DNA gyrase or dihydrofolate reductase, which are essential for bacterial growth and replication. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one include other benzothiazole derivatives and imidazo[2,1-b][1,3]benzothiazole compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles: These compounds have shown potent anticancer activities and are being studied as radiosensitizers.
2-Amino-6-methylbenzothiazole: This compound has been used in the preparation of various derivatives with potential therapeutic applications. The uniqueness of this compound lies in its specific structure and the presence of methoxy groups, which may enhance its biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methoxy-3-(6-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-24-12-4-6-17-11(7-12)8-14(19(23)26-17)15-10-22-16-5-3-13(25-2)9-18(16)27-20(22)21-15/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFNBYAOKOVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C5=C(C=C(C=C5)OC)SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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